molecular formula C15H12N4O2S B5598508 3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide

3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide

Cat. No. B5598508
M. Wt: 312.3 g/mol
InChI Key: KAWXBZISXWBVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, including condensation, chlorination, and amination processes. For instance, compounds with structural similarities have been synthesized through reactions involving chloroacetic acid and appropriate benzaldehydes in a single step, showcasing the complexity and innovation in synthetic methodologies (Tozkoparan et al., 1999).

Molecular Structure Analysis

The molecular structure of compounds within this category is often elucidated using techniques like X-ray diffraction, density functional theory (DFT), and spectroscopic methods such as IR, Raman, and NMR. These techniques have revealed detailed insights into bond lengths, bond angles, and the overall three-dimensional structure of the molecule, contributing to a deeper understanding of its chemical behavior (Aydın et al., 2014).

Chemical Reactions and Properties

The chemical reactions involving this class of compounds are diverse, including oxidation, reduction, and various substitution reactions. These reactions not only expand the chemical diversity of these molecules but also modify their pharmacological properties. For example, chemical oxidation processes have been explored to introduce functional groups or to modify existing ones, affecting the molecule's reactivity and potential biological activity (Adolphe-Pierre et al., 1998).

Scientific Research Applications

Cancer Treatment

Compounds with similar structural features to 3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide have been identified as potential anticancer agents. For instance, the discovery of kinesin spindle protein (KSP) inhibitors showcasing excellent biochemical potency and pharmaceutical properties suitable for clinical development highlights the role of such compounds in cancer treatment. These inhibitors arrest cells in mitosis, leading to cell death, and have shown notable in vivo efficacy, supporting their selection as clinical candidates for cancer therapy (Theoclitou et al., 2011).

Antimicrobial Activity

Research on derivatives of thiazolo[3,2-a]pyrimidine and related structures has demonstrated significant antimicrobial potential. Various studies have synthesized and evaluated compounds for their antibacterial and antifungal activities. For example, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety have been prepared and showed promising biological activity against bacterial and fungal strains, suggesting their valuable therapeutic intervention for the treatment of microbial diseases (El Azab & Abdel‐Hafez, 2015).

Synthesis of Novel Therapeutic Agents

The synthesis of novel compounds with structures similar to 3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide has been explored for various therapeutic applications. These include the development of compounds with gastric antisecretory activity and the creation of heterocyclic compounds with potential as antimicrobial and anticancer agents. The structure-activity relationships of these compounds have been extensively studied to optimize their therapeutic efficacy (Sugiyama et al., 1989).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives are used as pharmaceuticals and exhibit a range of biological activities .

properties

IUPAC Name

3-(4-methylpyrimidin-2-yl)oxy-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-10-5-6-16-14(18-10)21-12-4-2-3-11(9-12)13(20)19-15-17-7-8-22-15/h2-9H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWXBZISXWBVRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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